molecular formula C5H3ClN4 B6271122 2-azido-5-chloropyridine CAS No. 242815-95-8

2-azido-5-chloropyridine

Cat. No.: B6271122
CAS No.: 242815-95-8
M. Wt: 154.56 g/mol
InChI Key: UAWAHMOAEOICGY-UHFFFAOYSA-N
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Description

2-azido-5-chloropyridine is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an azido group (-N3) and a chlorine atom attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-chloropyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-5-nitropyridine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced to an amino group, which is then diazotized and subsequently replaced by the azido group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-azido-5-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Reduction Reactions: The azido group can be reduced to an amino group under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of copper catalysts.

Major Products:

  • Substituted pyridines.
  • Amino derivatives.
  • Triazole derivatives.

Scientific Research Applications

2-azido-5-chloropyridine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azido-5-chloropyridine involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is highly reactive and can form covalent bonds with various substrates, making it useful in bioconjugation and labeling studies. The chlorine atom enhances the compound’s electrophilicity, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

    2-chloropyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.

    2-amino-5-chloropyridine: Contains an amino group instead of an azido group, leading to different reactivity and applications.

    5-chloro-2-nitropyridine: Contains a nitro group, which can be reduced to an amino group and further modified.

Uniqueness: 2-azido-5-chloropyridine is unique due to the presence of both an azido group and a chlorine atom on the pyridine ring. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-5-chloropyridine can be achieved through a two-step process involving the chlorination of 2-azido-5-hydroxypyridine followed by dehydration.", "Starting Materials": [ "2-azido-5-hydroxypyridine", "thionyl chloride", "phosphorus pentoxide", "acetonitrile", "sodium azide", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Chlorination of 2-azido-5-hydroxypyridine", "a. Dissolve 2-azido-5-hydroxypyridine in acetonitrile", "b. Add thionyl chloride dropwise to the solution while stirring at room temperature", "c. Heat the reaction mixture to reflux for 2 hours", "d. Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure", "e. Purify the crude product by column chromatography to obtain 2-azido-5-chloropyridine", "Step 2: Dehydration of 2-azido-5-chloropyridine", "a. Dissolve 2-azido-5-chloropyridine in a mixture of phosphorus pentoxide and acetonitrile", "b. Add sodium azide to the solution and stir at room temperature for 2 hours", "c. Add sodium hydroxide solution to the reaction mixture to adjust the pH to 7-8", "d. Extract the product with chloroform and wash the organic layer with water", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure", "f. Purify the crude product by column chromatography to obtain 2-azido-5-chloropyridine" ] }

CAS No.

242815-95-8

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

2-azido-5-chloropyridine

InChI

InChI=1S/C5H3ClN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H

InChI Key

UAWAHMOAEOICGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)N=[N+]=[N-]

Purity

95

Origin of Product

United States

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